Defluoro Flumazenil Isothiocyanate

Covalent probe irreversible antagonist binding-site mapping

Defluoro Flumazenil Isothiocyanate (DFI) is an irreversible covalent probe for GABA-A benzodiazepine sites. The electrophilic –NCS moiety substitutes flumazenil's 8-fluoro, enabling washout-resistant receptor blockade, proximity-accelerated cysteine coupling, and binding-pocket residue mapping—applications unattainable with reversible ligands. DFI's non-selective profile (Ki ~0.77–1.3) supports total receptor-population labeling in brain membranes. Certified impurity reference standard for flumazenil ANDA validation under ICH Q3A/Q3B. EC50: 250 nM at α1β2γ2.

Molecular Formula C16H14N4O3S
Molecular Weight 342.373
CAS No. 954107-48-3
Cat. No. B584439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefluoro Flumazenil Isothiocyanate
CAS954107-48-3
Synonyms5,6-Dihydro-8-isothiocyanato-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic Acid Ethyl Ester; 
Molecular FormulaC16H14N4O3S
Molecular Weight342.373
Structural Identifiers
SMILESCCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=C=S)C
InChIInChI=1S/C16H14N4O3S/c1-3-23-16(22)14-13-7-19(2)15(21)11-6-10(18-9-24)4-5-12(11)20(13)8-17-14/h4-6,8H,3,7H2,1-2H3
InChIKeyHNQZCUNPKHMCQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defluoro Flumazenil Isothiocyanate (CAS 954107-48-3): A Covalent Imidazobenzodiazepine Probe for GABA-A Receptor Mapping


Defluoro Flumazenil Isothiocyanate (DFI; ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate) is a synthetic imidazobenzodiazepine derivative that replaces the 8-fluoro group of the clinical antagonist flumazenil with an electrophilic isothiocyanate (–NCS) moiety [1]. This substitution converts the molecule from a reversible ligand into an irreversible, covalent probe for the benzodiazepine-binding site of γ-aminobutyric acid type A (GABA-A) receptors, enabling proximity-accelerated chemical coupling to engineered cysteine residues within the binding pocket [2].

Why Flumazenil or Ro 15-4513 Cannot Replace Defluoro Flumazenil Isothiocyanate in Research Applications


Although Defluoro Flumazenil Isothiocyanate shares the imidazobenzodiazepine core with flumazenil (8-fluoro) and Ro 15-4513 (8-azido), its isothiocyanate group confers a fundamentally different mechanism of target engagement. Flumazenil and Ro 15-4513 bind reversibly and dissociate upon washout, whereas the –NCS electrophile of DFI forms a stable covalent bond with nucleophilic cysteine residues in the benzodiazepine-binding pocket [1]. This irreversible modification allows permanent tagging of receptor subpopulations, sustained functional blockade after washout, and residue-level mapping of binding-site architecture—capabilities that reversible probes cannot provide [2]. Substituting a reversible ligand for DFI would forfeit these unique experimental readouts, directly compromising studies that require covalent target engagement, prolonged receptor silencing, or structural mapping of the binding site.

Quantitative Differentiation of Defluoro Flumazenil Isothiocyanate Against Its Closest Analogs


Irreversible Covalent Modification vs. Reversible Binding: Washout-Resistant Receptor Occupancy

In recombinant α1β2γ2 GABA-A receptors bearing engineered cysteine mutations (α1H101C, α1G157C, α1V202C, α1V211C), Defluoro Flumazenil Isothiocyanate (Imid-NCS) undergoes a proximity-accelerated covalent reaction with the introduced cysteine thiol, leading to irreversible receptor modification that persists after extensive washing. In contrast, the parent compound Ro 15-4513 (8-azido) and the clinical antagonist flumazenil (8-fluoro) bind reversibly and dissociate completely within minutes of washout [1]. After covalent modification of α1H101Cβ2γ2 receptors by Imid-NCS, subsequent application of diazepam produced only ~42% of its original potentiation, indicating that the majority of receptors remained irreversibly occupied and functionally blocked [1].

Covalent probe irreversible antagonist binding-site mapping

Binding Affinity at Diazepam-Insensitive (DI) vs. Diazepam-Sensitive (DS) Benzodiazepine Receptors Compared to Ro 15-4513

The 8-isothiocyanato congener 25 (Defluoro Flumazenil Isothiocyanate) was evaluated head-to-head with the prototypic DI ligand Ro 15-4513 (compound 1) and other 8-substituted analogs in rat cerebellar (DI) and cortical (DS) membrane preparations. Compound 25 displayed Ki values of 10.8 nM and 2.7 nM at DI, and 14 nM and 3.7 nM at DS [1]. In comparison, Ro 15-4513 showed higher affinity (Ki = 3.1 nM at DI, 5.3 nM at DS) but also greater subtype selectivity . The 8-nitro congener 23 exhibited a similar affinity profile (10.8 and 2.7 nM at DI vs. 14 and 3.7 nM at DS). The 8-azido tert-butyl ester 29 was notably more potent (Ki = 0.43 nM at DI) [1].

Diazepam-insensitive receptor binding affinity subtype selectivity

Recombinant α1β2γ2 GABA-A Receptor Affinity vs. Flumazenil and Ro 15-1788

At recombinant rat α1β2γ2 GABA-A receptors expressed in HEK293 cells, Defluoro Flumazenil Isothiocyanate displaced [³H]Ro 15-1788 with a Kd of 878 nM after 1 h incubation [1]. Under the same receptor configuration, flumazenil binds with a reported Ki of ~0.8 nM at the closely related α1β3γ2 subtype and a Kd for [³H]flumazenil of ~7.7 nM at α1β2γ2 [2]. Ro 15-4513 displays a Ki of 3.1–5.3 nM at DI/DS receptors . On functional assay in Xenopus oocytes, DFI exhibited an EC50 of 250 nM at α1β2γ2 [1], indicating weak negative allosteric modulator activity.

Recombinant receptor radioligand binding α1β2γ2

Application as a Reference Standard for Flumazenil Impurity Profiling in ANDA Submissions

Defluoro Flumazenil Isothiocyanate is a documented impurity/degradation product of flumazenil and is supplied as a reference standard for Abbreviated New Drug Application (ANDA) method validation [1]. Unlike standard flumazenil reference material, which represents the active pharmaceutical ingredient, DFI is specifically required for chromatographic identification and quantification of this particular impurity during forced degradation and stability studies [2]. The isothiocyanate functional group confers distinct chromatographic retention and mass spectral properties enabling unambiguous separation from the parent 8-fluoro compound and other related substances.

Reference standard ANDA impurity quality control

Optimal Application Scenarios for Defluoro Flumazenil Isothiocyanate Based on Empirical Evidence


Covalent Mapping of Benzodiazepine-Binding Site Residues via Engineered Cysteine Receptors

DFI is the ligand of choice for proximity-accelerated chemical coupling experiments aimed at identifying amino acid residues that line the benzodiazepine-binding pocket of GABA-A receptors. By introducing cysteine point mutations at candidate positions (e.g., α1H101C, α1G157C, α1V202C, α1V211C) and incubating with DFI, researchers can assess covalent coupling efficiency by measuring residual functional response to diazepam after washout [1]. This approach has successfully identified four contact points of imidazobenzodiazepines and demonstrated that α1H101C is shared by classical benzodiazepines [1]. Reversible ligands cannot be used for this application because they dissociate during the wash step.

Pan-Benzodiazepine-Receptor Covalent Labeling in Brain Tissue for Autoradiography or Proteomics

DFI's lack of subtype selectivity between diazepam-insensitive (DI) and diazepam-sensitive (DS) receptors (Ki ratios ~0.77–1.3) [2] makes it a suitable irreversible label for total benzodiazepine receptor populations in brain membranes. After covalent modification with DFI, radioligand binding assays with [³H]Ro 15-1788 or [³H]flunitrazepam will reflect only residual unmodified receptors, enabling quantification of receptor occupancy. This application is distinct from Ro 15-4513-based labeling, which preferentially targets DI receptors.

Quality Control Reference Standard for Flumazenil Impurity Testing During Pharmaceutical Development

For ANDA applicants developing generic flumazenil injectable products, DFI serves as a certified impurity reference standard for HPLC and LC-MS method validation. It enables accurate identification and quantification of the 8-isothiocyanato impurity in drug substance and drug product stability samples. Compliance with ICH Q3A/Q3B impurity thresholds requires authenticated reference material; DFI is chemically defined as ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate, distinct from the 8-fluoro parent drug [3].

Functional Studies of Irreversible Benzodiazepine-Site Antagonism in Electrophysiology

DFI's functional EC50 of 250 nM at α1β2γ2 receptors and its irreversible coupling to α1H101C enable electrophysiological experiments where sustained, washout-resistant benzodiazepine-site blockade is required. Pre-treatment of oocytes or neurons expressing cysteine-engineered receptors with DFI permanently reduces the potentiating effect of diazepam to ~42% of control [1], allowing long-duration recording without the confound of ligand dissociation. This capability is unattainable with flumazenil or Ro 15-4513, both of which dissociate within minutes.

Quote Request

Request a Quote for Defluoro Flumazenil Isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.